![molecular formula C8H7F3O B3068717 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol CAS No. 762292-74-0](/img/structure/B3068717.png)
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol
Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol , also known by its IUPAC name 2,2-difluoro-2-(4-fluorophenyl)ethanol , is a chemical compound with the molecular formula C8H7F3O . Its molecular weight is approximately 176.14 g/mol . This compound belongs to the class of alcohols and is characterized by the presence of fluorine atoms on the phenyl ring.
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol consists of a central ethyl group (CH2-CH2) with two fluorine atoms attached to one carbon (2,2-difluoro) and a phenyl ring with a fluorine substituent (4-fluorophenyl). The compound’s 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Laboratory Chemicals
This compound is used as a laboratory chemical . It can be used in various chemical reactions and experiments due to its unique structure and properties .
Manufacture of Substances
“2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol” can be used in the manufacture of other substances . Its unique structure can be a building block for synthesizing other complex molecules .
Scientific Research and Development
This compound is used in scientific research and development . Researchers can study its properties and reactions with other substances to discover new findings .
Difluoromethylation Processes
The compound can be involved in difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Formation of X–CF2H Bonds
The compound can be used in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S . This is a significant area of research in the field of organic chemistry .
Pharmaceutical Relevance
The compound has potential pharmaceutical relevance . Its unique structure and properties can be utilized in the development of new drugs .
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLFKUJAPXWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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